

# An In-depth Technical Guide to the Kinase Inhibitor TOP1210

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## Compound of Interest

Compound Name: TOP1210

Cat. No.: B15578661

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This technical guide provides a comprehensive overview of the chemical and biological properties of **TOP1210**, a narrow-spectrum kinase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

## Chemical Structure and Properties

**TOP1210** is a potent small molecule inhibitor targeting key kinases involved in inflammatory signaling pathways. Its chemical identity and properties are summarized below.

Chemical Structure:

Systematic Name: 3-((4-((4-(3-(3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)ureido)naphthalen-1-yl)oxy)pyrimidin-2-yl)amino)-5-ethynyl-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)benzamide<sup>[1]</sup>

Table 1: Chemical and Physical Properties of **TOP1210**

Property	Value	Reference
CAS Number	1628439-59-7	[1]
Molecular Formula	C45H48N8O6	[1]
Molecular Weight	796.93 g/mol	[1]
Appearance	Solid	N/A
Solubility	Soluble in DMSO	N/A

## Biological Activity

**TOP1210** has been identified as a potent inhibitor of several kinases implicated in inflammatory diseases. Its primary targets are p38 $\alpha$ , Src, and Syk kinases.[1] The inhibitory activity of **TOP1210** has been characterized in various in vitro and ex vivo assays.

## In Vitro Kinase Inhibition

**TOP1210** demonstrates potent inhibitory activity against its target kinases in cell-free assays.

Table 2: In Vitro Kinase Inhibitory Activity of **TOP1210**

Target Kinase	IC50	Assay Conditions	Reference
p38 $\alpha$	Data not publicly available	Z-lyte assays (Invitrogen)	[2]
Src	Data not publicly available	Z-lyte assays (Invitrogen)	[2]
Syk	Data not publicly available	Z-lyte assays (Invitrogen)	[2]

## Ex Vivo and Cellular Activity

**TOP1210** effectively suppresses the production of pro-inflammatory cytokines in various cellular models and in tissue samples from patients with ulcerative colitis (UC).

Table 3: Cellular and Ex Vivo Activity of **TOP1210**

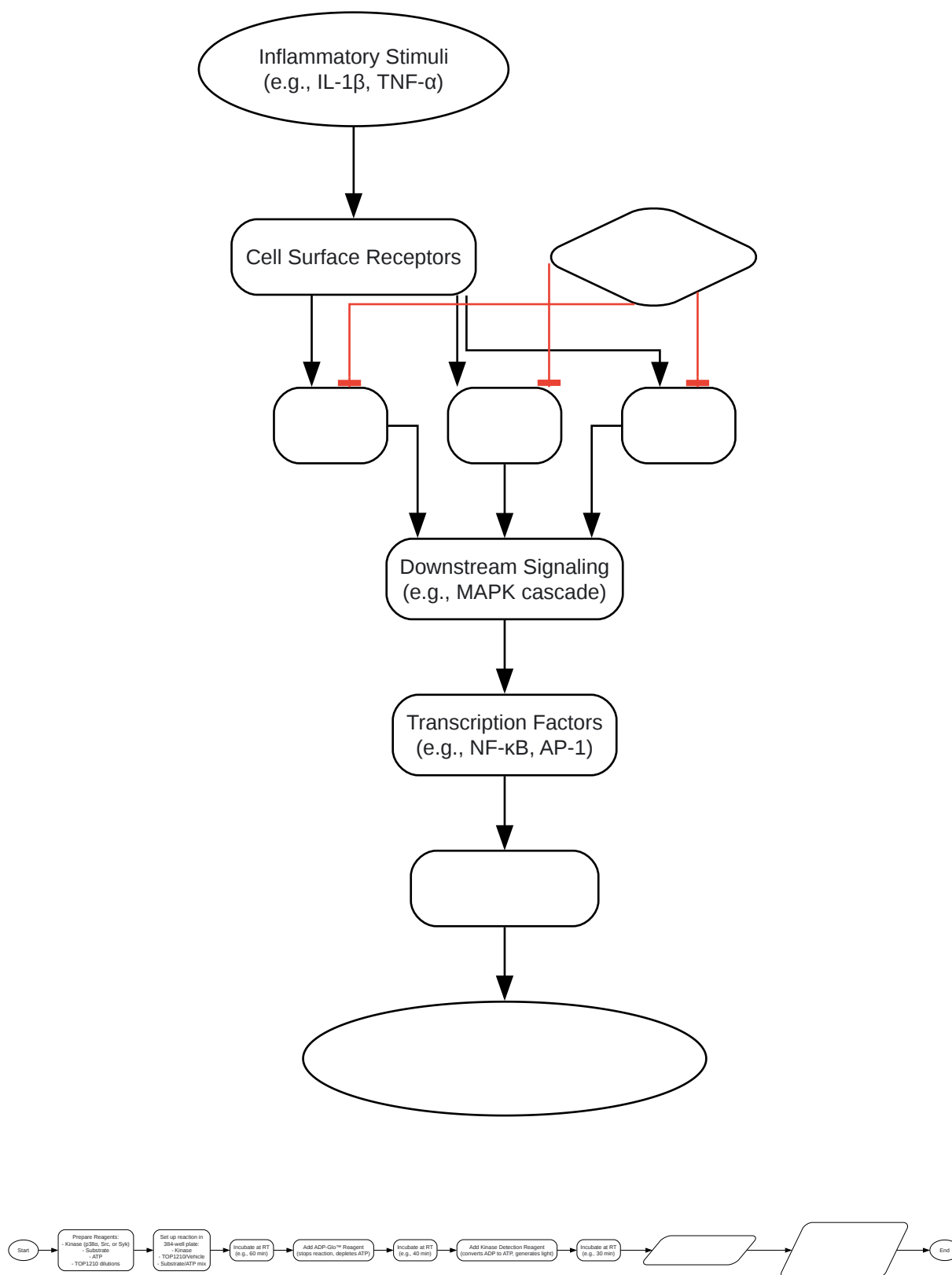
Assay	Cell/Tissue Type	Parameter	IC50	Reference
IL-8 Release	HT29 (human intestinal epithelial cell line)	IL-1 $\beta$ -stimulated IL-8 release	1.8 nM	[3]
IL-6 Production	UC Myofibroblasts	TNF- $\alpha$ -stimulated IL-6 release	2.2 ng/mL	[3]
IL-8 Production	UC Myofibroblasts	TNF- $\alpha$ -stimulated IL-8 release	2.1 ng/mL	[3]
Cytokine Release	Inflamed UC Biopsies	IL-1 $\beta$ , IL-6, and IL-8 release	Significant inhibition at 1 $\mu$ g/mL	[2]

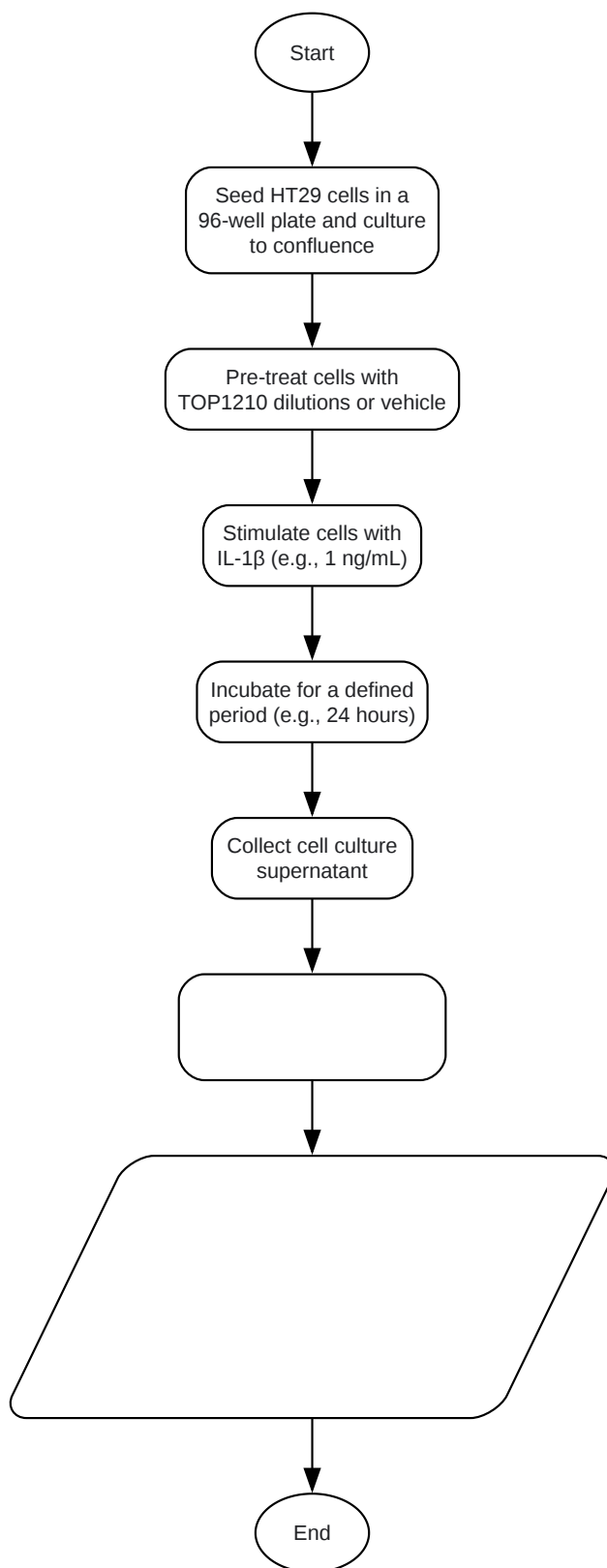
## Mechanism of Action and Signaling Pathways

**TOP1210** exerts its anti-inflammatory effects by inhibiting the p38 $\alpha$ , Src, and Syk kinase signaling pathways. These kinases are critical mediators in the cellular response to inflammatory stimuli, leading to the production of cytokines such as IL-6 and IL-8.

## Inhibition of Pro-inflammatory Signaling

The diagram below illustrates the putative mechanism of action of **TOP1210**. By inhibiting p38 $\alpha$ , Src, and Syk, **TOP1210** blocks the downstream signaling cascades that lead to the activation of transcription factors, such as NF- $\kappa$ B, which are responsible for the expression of pro-inflammatory genes.





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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Kinase Inhibitor TOP1210]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578661#understanding-the-chemical-structure-of-top1210]

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